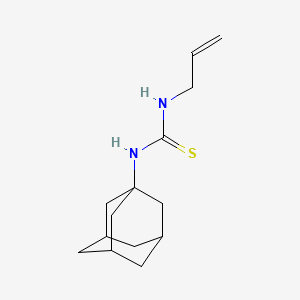

1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea

Description

1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea is a thiourea derivative featuring an adamantane moiety linked to a propenyl group via a thiourea bridge. These analogues are synthesized via reactions between adamantane-1-amine or its derivatives with isothiocyanates or bromo esters, as detailed in multiple studies .

Properties

IUPAC Name |

1-(1-adamantyl)-3-prop-2-enylthiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2S/c1-2-3-15-13(17)16-14-7-10-4-11(8-14)6-12(5-10)9-14/h2,10-12H,1,3-9H2,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNJIDTYNQWAPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC12CC3CC(C1)CC(C3)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea typically involves the reaction of adamantylamine with allyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The general reaction scheme is as follows:

- Adamantylamine + Allyl Isothiocyanate → this compound

The reaction is typically conducted at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea can undergo various chemical reactions, including:

- Oxidation : The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

- Reduction : The compound can be reduced to form corresponding amines.

- Substitution : The allyl group can participate in nucleophilic substitution reactions.

- Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

- Substitution : Nucleophiles such as halides or amines can be used under basic conditions.

- Oxidation : Sulfinyl or sulfonyl derivatives.

- Reduction : Corresponding amines.

- Substitution : Various substituted thiourea derivatives.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that adamantane-based thiourea derivatives exhibit notable anticancer activities. A study assessed the in vitro anti-proliferative effects of various adamantane-linked compounds against human tumor cell lines, revealing promising results for derivatives including 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea. The mechanism involves the inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest .

Antimicrobial Effects

Thiourea derivatives have been extensively studied for their antimicrobial properties. The compound has shown effectiveness against various bacterial and fungal strains. In vitro studies indicated that this compound possesses significant antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

The antiviral potential of thiourea derivatives, including those containing adamantane structures, has been recognized in treating viral infections, particularly HIV. The compound's structural features facilitate interactions with viral proteins, inhibiting replication .

Molecular Interactions

The conformational analysis of this compound reveals that its biological activity is influenced by non-covalent interactions such as hydrogen bonding and π-π stacking. These interactions are crucial for binding to biological targets, enhancing the compound's efficacy .

Synthetic Routes

The synthesis of this compound typically involves the reaction of adamantyl isothiocyanate with appropriate amines or phenolic compounds under controlled conditions. Variations in substituents can lead to derivatives with enhanced biological activity .

| Synthesis Method | Yield (%) | Key Features |

|---|---|---|

| Reaction with aryl isothiocyanates | 70–85 | High yields with various aryl groups |

| Heating in ethanol | 60–75 | Effective for generating diverse thiourea derivatives |

| Use of halogenated phenols | 65–80 | Enhanced interaction with biological targets |

Organocatalysis

Thiourea compounds have found applications as organocatalysts in various organic reactions. Their ability to facilitate reactions under mild conditions makes them valuable in synthetic chemistry . The unique structure of this compound contributes to its catalytic efficiency.

Polymer Chemistry

In materials science, thioureas are being explored as additives in polymer formulations to enhance properties such as thermal stability and mechanical strength. The incorporation of adamantane structures can improve the performance characteristics of polymers used in high-performance applications .

Case Study 1: Anticancer Activity

A study investigated the effects of various adamantane-thiourea derivatives on cancer cell lines, demonstrating that specific substitutions on the thiourea moiety significantly influenced cytotoxicity levels. The most active derivative exhibited an IC50 value comparable to established chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study, several thiourea derivatives were tested against a panel of bacterial strains, showing that this compound had superior activity against resistant strains, highlighting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The adamantane moiety provides stability and rigidity, while the thiourea group can interact with various biological molecules, potentially inhibiting enzymes or disrupting cellular processes.

Comparison with Similar Compounds

Structural and Tautomeric Variations

Adamantyl thioureas exhibit structural diversity based on substituents at the thiourea nitrogen. Key analogues include:

- 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea : Features a 4-chlorophenyl group, forming a planar thiourea core with strong intermolecular hydrogen bonds (N–H···S and N–H···Cl) in the crystal lattice .

- 1-(Adamantan-1-yl)-3-(4-fluorophenyl)thiourea : Substitutes fluorine at the para position, influencing electronic properties and hydrogen-bonding interactions .

- 1-(Adamantan-1-yl)-3-phenylthiourea : Lacks halogen substituents, leading to weaker intermolecular interactions compared to halogenated derivatives .

Tautomerism : Thiourea derivatives often exist as thione tautomers in the solid state but may adopt thiol forms in solution, affecting reactivity and biological activity .

Key Observations :

- Halogenated aryl isothiocyanates (e.g., 4-chloro, 4-fluoro) generally provide higher yields (60–75%) compared to non-halogenated analogues .

- Propenyl-substituted thioureas (e.g., 1-allyl-3-(4-hydroxyphenyl)thiourea) are synthesized via similar methods but require optimized conditions due to the allyl group's reactivity .

Physical and Spectroscopic Properties

Notes:

Crystallographic and Hirshfeld Surface Analysis

Crystal Packing :

- 4-Chlorophenyl derivative : Forms dimers via N–H···S and N–H···Cl hydrogen bonds, with a 2D layered structure .

- 4-Fluorophenyl derivative : Exhibits C–H···F interactions, contributing to a denser packing motif .

- Phenyl derivative : Lacks halogen-mediated interactions, resulting in weaker packing efficiency .

Hirshfeld Analysis :

- Halogenated derivatives show significant contributions from H···Cl (10–12%) and H···F (8–10%) contacts, whereas non-halogenated analogues rely on H···S (15–20%) and H···H (50–60%) interactions .

Biological Activity

1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer, antimicrobial, and antiviral research. The adamantane structure contributes to its pharmacological properties, making it a subject of various studies aimed at understanding its mechanism of action and therapeutic potential.

Chemical Structure

The compound's structure can be represented as follows:

This structure features an adamantane moiety linked to a thiourea group, which is known for its diverse biological activities.

Anticancer Activity

Recent research highlights the anticancer potential of thiourea derivatives, including this compound. Studies have shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives containing the adamantane moiety were tested against H460 lung cancer cells and HepG2 liver cancer cells, showing IC50 values as low as 20 µM, indicating pronounced anti-proliferative activity .

Table 1: Anticancer Activity of Adamantane-derived Thioureas

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | H460 | 20 |

| 1-(Adamantan-1-YL)-3-(aryl)thiourea | HepG2 | 25 |

| 1-(Adamantan-1-YL)-3-(aryl)thiourea | MCF-7 | 30 |

Antimicrobial Activity

Thioureas have demonstrated significant antimicrobial properties. Research indicates that compounds similar to this compound exhibit activity against both bacterial and fungal pathogens. In vitro studies have reported minimum inhibitory concentrations (MICs) in the range of 0.22 to 0.25 µg/mL for certain derivatives .

Table 2: Antimicrobial Activity of Thiourea Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 1-(Adamantan-1-YL)-3-(aryl)thiourea | Staphylococcus aureus | 0.22 |

| 1-(Adamantan-1-YL)-3-(aryl)thiourea | Candida albicans | 0.25 |

The mechanism underlying the biological activity of thioureas often involves their interaction with various biological targets. For example, some studies suggest that these compounds can inhibit key enzymes involved in cancer cell proliferation and survival pathways, such as Nur77 activation in lung cancer cells .

Case Study 1: Anticancer Evaluation

A study conducted on a series of adamantane-based thioureas assessed their cytotoxic effects on multiple cancer cell lines. The results indicated that specific substitutions on the thiourea moiety significantly enhanced anticancer activity, with certain compounds inducing apoptosis in tumor cells through Nur77 pathway activation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of adamantane-linked thioureas against a panel of bacterial and fungal strains. The results demonstrated that these compounds not only inhibited microbial growth but also exhibited low toxicity towards human cell lines, suggesting a favorable therapeutic index .

Q & A

Q. What are the established synthetic routes for 1-(Adamantan-1-YL)-3-(prop-2-EN-1-YL)thiourea, and what reaction conditions optimize yield?

The compound is synthesized via a two-step reaction. First, adamantane-1-carbonyl chloride is prepared by reacting adamantane carboxylic acid with thionyl chloride. This intermediate is then treated with ammonium thiocyanate in dry acetone under reflux to generate adamantane-1-isothiocyanate. Finally, the isothiocyanate reacts with allylamine (prop-2-en-1-amine) in acetone at room temperature to yield the thiourea derivative. Key optimizations include nitrogen atmosphere for stability, equimolar reactant ratios, and solvent purity to minimize side reactions .

Q. What spectroscopic and crystallographic methods are critical for characterizing this thiourea derivative?

Single-crystal X-ray diffraction (SC-XRD) is essential for resolving bond lengths, angles, and torsion angles (e.g., C6–C1–N1–C7 = 62.7° in related adamantane thioureas). Infrared (IR) spectroscopy confirms N–H (≈3200 cm⁻¹) and C=S (≈1250 cm⁻¹) stretches. Nuclear Magnetic Resonance (NMR) reveals adamantane proton environments (δ ≈1.6–2.1 ppm) and allyl group protons (δ ≈5.0–5.9 ppm). SC-XRD data refinement uses software like SHELX, with hydrogen atoms constrained to standard geometries (N–H = 0.86 Å; C–H = 0.93–0.98 Å) .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice influence the compound’s stability and packing?

Weak N–H⋯S hydrogen bonds (≈3.2 Å) form centrosymmetric dimers, stabilizing the crystal lattice. Hirshfeld surface analysis quantifies intermolecular contacts: S⋯H (≈10%), H⋯H (≈60%), and C⋯C (≈5%) interactions dominate. The adamantane moiety’s rigidity reduces conformational flexibility, while the allyl group introduces steric effects, as seen in dihedral angles deviating from planarity (e.g., 61.93° between adamantane and aromatic planes in analogs). These features guide co-crystal design for enhanced solubility or bioavailability .

Q. What strategies resolve contradictions between computational and experimental structural data?

Discrepancies in bond lengths or angles (e.g., C–C = 1.514–1.537 Å experimentally vs. 1.54–1.56 Å computationally) arise from crystal packing forces or solvent effects. Hybrid methods like DFT-D3 (incorporating dispersion corrections) improve agreement. Validate computational models by comparing Hirshfeld surfaces (experimental) with electrostatic potential maps (theoretical). Iterative refinement of X-ray data (R-factor <0.05) ensures accuracy .

Q. How can substituent effects (e.g., allyl vs. aryl groups) be systematically studied to modulate bioactivity?

Structure-activity relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing allyl with 4-fluorophenyl) and evaluating bioactivity. For antiviral assays, use plaque reduction tests (e.g., influenza A/H1N1) with IC₅₀ calculations. Compare hydrogen-bonding capacity (allyl’s π-electrons vs. aryl’s halogen interactions) to correlate molecular features with activity. Dose-response curves and molecular docking (e.g., targeting viral neuraminidase) refine SAR hypotheses .

Q. What experimental designs minimize degradation during biological assays?

Stability studies under physiological conditions (pH 7.4, 37°C) use HPLC-UV to monitor decomposition (e.g., thiourea hydrolysis to urea). Protect light-sensitive samples with amber vials. For in vitro assays, include vehicle controls (DMSO <0.1%) and protease inhibitors in cell culture media. Pre-incubate compounds with liver microsomes to assess metabolic stability .

Methodological Considerations

Q. How are conformational dynamics analyzed in solution vs. solid state?

Solid-state SC-XRD captures static conformations, while solution-state NOESY NMR detects dynamic equilibria. For example, allyl group rotation in solution may show averaged signals, whereas X-ray reveals fixed torsion angles. Variable-temperature NMR quantifies energy barriers (ΔG‡) for rotation, validated by DFT calculations .

Q. What statistical approaches validate reproducibility in synthetic yields?

Use a factorial design (e.g., 2³ factorial) testing variables like temperature (25–60°C), solvent (acetone vs. THF), and catalyst (none vs. triethylamine). ANOVA identifies significant factors (p <0.05). Replicate reactions (n=3) and report mean yields ± standard deviation. Outliers are flagged via Grubbs’ test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.